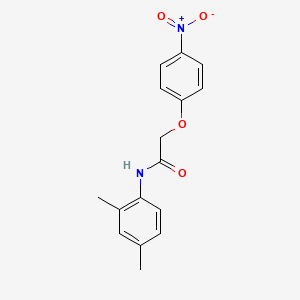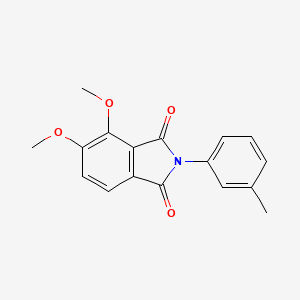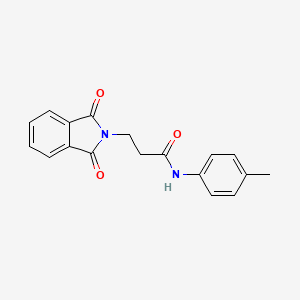
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a unique combination of a dihydroxyphenyl group and an imidazole ring connected via a thioether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroxybenzaldehyde and 1-methylimidazole.
Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a thiol derivative of 1-methylimidazole under basic conditions.
Oxidation: The intermediate product is then oxidized to form the final compound, this compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biochemical Research: The compound is used as a probe to study enzyme interactions and biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and cellular signaling.
Pathways Involved: It can modulate pathways related to antioxidant defense and signal transduction.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Similar structure but lacks the imidazole ring.
1-(3,4-Dihydroxyphenyl)-2-(1h-imidazol-2-yl)ethanone: Similar structure but lacks the thioether linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the dihydroxyphenyl group and the imidazole ring connected via a thioether linkage, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNSXALROMBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)

![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)


![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
![2-furyl[4-(4-methoxybenzoyl)piperazino]methanone](/img/structure/B6141627.png)
